2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate

shikimate dehydrogenase antibacterial fragment screening

Fragment-based screening requires building blocks with validated target engagement and defined stoichiometry. This 2-aryl-thiazole-4-carboxylic acid hydrate (CAS 1559059-84-5) delivers: • 31% inhibition at 0.2 mM against both S. aureus and M. tuberculosis shikimate dehydrogenase-a reproducible fragment hit for SAR expansion. • Confirmed co-crystal structure in human PTP1B (PDB 5QEP) for structure-guided optimization. • Defined monohydrate eliminates gravimetric uncertainty in DMSO stock preparation; XLogP3 3.4 supports fragment elaboration within Lipinski space.

Molecular Formula C11H8F3NO3S
Molecular Weight 291.25 g/mol
CAS No. 1559059-84-5
Cat. No. B1430258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate
CAS1559059-84-5
Molecular FormulaC11H8F3NO3S
Molecular Weight291.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F.O
InChIInChI=1S/C11H6F3NO2S.H2O/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17;/h1-5H,(H,16,17);1H2
InChIKeyNYMMKWJXRDAUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate: Identity and Class Placement


2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate (CAS 1559059-84-5) is a fluorinated heterocyclic building block featuring a thiazole-4-carboxylic acid core substituted at the 2-position with a 4-(trifluoromethyl)phenyl moiety, supplied as the monohydrate crystalline solid [1]. With molecular formula C₁₁H₈F₃NO₃S and molecular weight 291.25 g/mol, it belongs to the 2-aryl-thiazole-4-carboxylic acid class—a scaffold validated in fragment-based drug discovery, anti-infective target engagement, and kinase-directed medicinal chemistry programs [2]. The compound is distinguishable from its anhydrous counterpart (CAS 144061-16-5) by its distinct MDL identifier (MFCD27966308), hydration state, and handling characteristics relevant to reproducible experimental workflows .

Class 2-Aryl-thiazole-4-carboxylic acid fragment scaffold
Form Monohydrate crystalline solid for reproducible assay preparation
Evidence Reported dual-target engagement (bacterial SDH, human PTP1B)

Why Generic Substitution Fails: Key Differentiation Drivers


The 2-aryl-thiazole-4-carboxylic acid chemical space contains numerous close analogs differing by aryl substitution, thiazole ring methylation, and carboxylic acid derivatization. However, the specific combination of the 4-CF₃-phenyl group at the thiazole 2-position and the free carboxylic acid at the 4-position generates a pharmacophore that is empirically distinct: the CF₃ group elevates lipophilicity by approximately 0.9 log units versus the des-CF₃ analog [1], while the hydrate form offers defined stoichiometry critical for reproducible solution preparation in biochemical assays . Direct experimental evidence shows this compound engages two structurally unrelated bacterial targets—shikimate dehydrogenase (SDH) from both Staphylococcus aureus and Mycobacterium tuberculosis [2]—and human protein tyrosine phosphatase 1B (PTP1B) in crystallographic fragment screens [3], a multi-target binding profile not replicated by the des-CF₃, 4-Cl, or 5-methyl analogs in publicly available data.

CF₃-dependent target profile Des-CF₃ analog lacks SDH/PTP1B engagement reported for the parent compound.
Hydrate form stoichiometry Incorrect solid form (anhydrous vs. hydrate) alters molarity and assay reproducibility.
Regioisomerism (4-COOH vs. 5-COOH) May redirect hydrogen-bonding geometry and target-class association, limiting direct replacement.

Quantitative Differentiation Evidence for Scientific Procurement


Dual-Species Shikimate Dehydrogenase Inhibition

In a virtual screening and in vitro validation study against methicillin-resistant S. aureus SDH, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid demonstrated 31% inhibition at 0.2 mM [1]. In an independent SAR study against M. tuberculosis SDH, the same compound yielded 31% inhibition at the identical concentration of 0.2 mM [2]. This consistent dual-species inhibition is not reported for the des-CF₃ analog (2-phenylthiazole-4-carboxylic acid), which is primarily characterized as a xanthine oxidase inhibitor scaffold (IC₅₀ = 48.6 nM for an optimized derivative) rather than an SDH-targeting fragment [3].

SDH Inhibition
Reported
31% inhibition at 0.2 mM (S. aureus); 31% at 0.2 mM (M. tuberculosis)
Supports antibacterial fragment elaboration
Cross-study comparison; des-CF₃ analog lacks SDH data
shikimate dehydrogenase antibacterial fragment screening

Crystallographically Confirmed PTP1B Binding

The compound was co-crystallized with human protein tyrosine phosphatase 1B (PTP1B) as part of the PanDDA fragment screening campaign, with the JL7 ligand deposited in PDB entry 5QEP [1]. The ligand occupies a defined binding site with a real-space correlation coefficient of 0.665 and model completeness of 100% at the deposited resolution [2]. In contrast, the des-CF₃ analog 2-phenylthiazole-4-carboxylic acid has no reported PTP1B co-crystal structure and is instead documented as a heat shock factor-1 (HSF-1) pathway modulator with EC₅₀ > 195 μM [3], indicating divergent target selectivity driven by the 4-CF₃ substitution.

PTP1B Binding
Reported
Co-crystal structure (PDB 5QEP); RSCC 0.665; 100% completeness
Supports PTP1B-targeted fragment optimization
Fragment soaking; distinct from des-CF₃ analog profile
PTP1B diabetes fragment-based drug discovery

Lipophilicity Differential vs. Des-CF₃ Analog

The computed XLogP3 for 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (anhydrous parent) is 3.4 [1], compared to 2.5 for the des-CF₃ analog 2-phenylthiazole-4-carboxylic acid [2]. This ΔXLogP3 of approximately +0.9 log units is attributable solely to the 4-CF₃ substitution on the phenyl ring. The 5-methyl analog (5-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid, MW 287.26) has an XLogP3 of 3.8 [3], representing a further +0.4 log unit increase but with an additional steric modification at the thiazole 5-position that may alter binding geometry.

Lipophilicity
Reported
XLogP3 = 3.4 (CF₃); vs. des-CF₃: 2.5; Δ = +0.9
Intermediate lipophilicity for balanced solubility-permeability
Computed value; 5-methyl analog XLogP3 = 3.8
lipophilicity physicochemical property medicinal chemistry

Hydrate Form Stoichiometry and Identity

The hydrate form (CAS 1559059-84-5, MFCD27966308, MW 291.25) contains one molecule of water of crystallization per molecule of parent acid [1]. The anhydrous form (CAS 144061-16-5, MFCD05865138, MW 273.23) has a reported melting point of 186–191 °C , while the hydrate form is documented at ≥95% purity by multiple vendors with defined water content . The 18.02 Da molecular weight difference and distinct MDL numbers prevent batch-to-batch ambiguity in procurement and ensure accurate molarity calculations for biochemical and cellular assays.

Hydrate Form
Head-to-head
CAS 1559059-84-5 (hydrate); CAS 144061-16-5 (anhydrous)
Ensures accurate gravimetric stock preparation
MW difference 18.02 g/mol; distinct MDL identifiers
hydrate solid form experimental reproducibility

Thiazole Ring Carboxylic Acid Regioisomerism

The target compound bears the carboxylic acid at the thiazole 4-position, whereas the regioisomer 2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid (CAS 762287-51-4) places the COOH at the 5-position . While quantitative head-to-head biological data for these regioisomers is not publicly available, class-level evidence demonstrates that thiazole-4-carboxylic acids serve as MBL inhibitor scaffolds mimicking carbapenem hydrolysate binding [1], whereas thiazole-5-carboxylic acid derivatives are more commonly explored as kinase inhibitor hinges and PPAR modulators [2]. This positional isomerism redirects hydrogen-bonding geometry and metal-chelating capacity, making regioisomer selection critical for target-class-oriented library design.

Regioisomerism
Class-level
4-COOH (target) vs. 5-COOH regioisomer (CAS 762287-51-4)
Regioisomer selection may impact target-class library design
No direct biological comparison; class-level target association
regioisomer carboxylic acid position medicinal chemistry

High-Impact Application Scenarios Supported by Quantitative Evidence


Fragment-Based Antibacterial Drug Discovery Targeting SDH

The compound's reproducible 31% inhibition at 0.2 mM against both S. aureus and M. tuberculosis SDH [1][2] makes it a validated fragment hit for initiating structure-activity relationship (SAR) campaigns against the shikimate pathway. Researchers can procure the hydrate form for consistent stock solution preparation and use the co-crystallized SDH structures from the original studies as templates for structure-guided optimization. The balanced XLogP3 of 3.4 supports fragment elaboration without immediately exceeding Lipinski limits.

PTP1B-Targeted Fragment Elaboration for Metabolic Disease

With a confirmed co-crystal structure in PTP1B (PDB 5QEP) [1], this compound serves as a structurally characterized starting fragment for diabetes and obesity drug discovery. The defined hydration state eliminates uncertainty in molarity calculations for biochemical IC₅₀ determination and surface plasmon resonance (SPR) binding assays. The CF₃ group provides a convenient ¹⁹F NMR handle for monitoring binding interactions in fragment-based screening follow-up.

Metallo-β-Lactamase Inhibitor Scaffold Development

The thiazole-4-carboxylic acid substructure is validated as a core pharmacophore for broad-spectrum MBL inhibition, with related 2-aminothiazole-4-carboxylic acids achieving nanomolar potency against NDM-1, VIM-2, and IMP-1 enzymes [1]. The target compound's 2-aryl substitution with the 4-CF₃-phenyl group offers a distinct vector for exploring MBL active-site interactions compared to the 2-amino series. The carboxylic acid at the 4-position is essential for zinc chelation in the MBL active site.

Physicochemical Property-Driven Fragment Library Design

The compound's computed XLogP3 of 3.4 positions it in an intermediate lipophilicity range that is distinct from both the des-CF₃ analog (XLogP3 = 2.5) and the 5-methyl analog (XLogP3 = 3.8) [1][2]. This property spacing supports systematic SAR exploration of halogen and alkyl substituent effects on target engagement. Procurement of the hydrate form (CAS 1559059-84-5) rather than the anhydrous form (CAS 144061-16-5) ensures accurate gravimetric preparation of DMSO stock solutions for high-throughput screening.

Application
Selection Property
Validation Focus
Antibacterial Fragment Elaboration (SDH)
Consistent dual-species SDH inhibition; hydrate form
SDH enzymatic assay; co-crystallization with target
PTP1B-Targeted Fragment Optimization
Co-crystal structure; ¹⁹F NMR handle
Biochemical IC₅₀; SPR binding; crystallography
MBL Inhibitor Scaffold Development
Thiazole-4-carboxylic acid pharmacophore; zinc chelation
MBL enzyme inhibition; active-site binding assays
Fragment Library Design
Intermediate lipophilicity; hydration state
LogP/solubility profiling; HTS compatibility
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